molecular formula C13H18N8O2 B6751609 3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one

3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one

Cat. No.: B6751609
M. Wt: 318.33 g/mol
InChI Key: WHNMJWCRXKFTAX-UHFFFAOYSA-N
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Description

3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one is a complex organic compound that features both imidazole and tetrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and tetrazole intermediates, followed by their coupling with a piperazine derivative. Common reagents used in these reactions include glyoxal, ammonia, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions such as solvent, temperature, and time are crucial for determining the reaction’s success and the purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one exerts its effects involves its interaction with specific molecular targets. The imidazole and tetrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and omeprazole share the imidazole ring and exhibit similar biological activities.

    Tetrazole Derivatives: Compounds such as losartan and valsartan contain the tetrazole ring and are used in medicinal chemistry for their therapeutic properties.

Uniqueness

What sets 3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one apart is its combination of both imidazole and tetrazole rings within a single molecule. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more diverse and potent biological activities .

Properties

IUPAC Name

3-imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N8O2/c22-12(1-3-18-4-2-14-10-18)19-5-7-20(8-6-19)13(23)9-21-11-15-16-17-21/h2,4,10-11H,1,3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNMJWCRXKFTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCN2C=CN=C2)C(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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